N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine
Overview
Description
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and an isobutylamine group attached to the pyrazole ring via a methylene bridge.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include “N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine”, are known to have a wide range of biological activities . They are often used as core structures in the development of drugs with various targets.
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. Pyrazole derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes . .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets . Without specific information on the targets of “this compound”, it’s difficult to summarize the affected pathways and their downstream effects.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The ethyl group is introduced at the 1-position of the pyrazole ring through an alkylation reaction using ethyl halides in the presence of a base.
Attachment of the Isobutylamine Group: The final step involves the reaction of the ethyl-substituted pyrazole with isobutylamine in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutylamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine
- N-[(1-Propyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine
- N-[(1-Butyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine
Uniqueness
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine is unique due to the presence of the ethyl group at the 1-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. The isobutylamine group also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-13-8-10(7-12-13)6-11-5-9(2)3/h7-9,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUVJQYYSTQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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